molecular formula C18H16N2O3 B2582094 4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide CAS No. 1221504-64-8

4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide

Cat. No.: B2582094
CAS No.: 1221504-64-8
M. Wt: 308.337
InChI Key: YOGCVBLKSBIUCX-UHFFFAOYSA-N
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Description

4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide ( 1221504-64-8) is a synthetically produced pyrrole-3-carboxamide derivative of interest in medicinal chemistry and drug discovery research. This compound belongs to a class of unsaturated γ-lactam (3-pyrrolin-2-one) structures known for their latent reactivity and potential as scaffolds for bioactive molecules . The core pyrrole-3-carboxamide structure is recognized as a privileged scaffold in pharmaceutical research. Scientific literature indicates that closely related analogs, specifically 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their metal complexes, have been investigated as candidate antidiabetic agents due to their significant in vitro insulin-mimetic activity . Furthermore, pyrrole-based carboxamides have demonstrated substantial potential in oncology research, with some compounds acting as potent microtubule targeting agents (MTAs) that inhibit tubulin polymerization, disrupt the microtubule network, induce G2/M cell cycle arrest, and trigger apoptosis in various epithelial cancer cell lines . Researchers value this chemical class for its versatility in multicomponent reactions, which allows for the efficient generation of molecular diversity, a key aspect of diversity-oriented synthesis in early-stage drug discovery . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-hydroxy-N-(3-methylphenyl)-5-oxo-1-phenyl-2H-pyrrole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12-6-5-7-13(10-12)19-17(22)16-15(21)11-20(18(16)23)14-8-3-2-4-9-14/h2-10,21H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGCVBLKSBIUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(CN(C2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide (CAS No. 1221504-64-8) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H16N2O3
  • Molecular Weight : 308.33 g/mol
  • Structure : The compound features a pyrrole ring with hydroxyl and carbonyl functionalities, contributing to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of suitable starting materials under controlled conditions. Common methods include cyclization reactions involving amines and carbonyl compounds.

Antidiabetic Properties

Research indicates that derivatives of pyrrole compounds exhibit significant antidiabetic activity. A related study focused on 4-hydroxy-5-oxo derivatives demonstrated inhibitory effects on aldose reductase (AR), an enzyme implicated in diabetic complications. The synthesized compounds showed promising in vitro insulin-mimetic activity, suggesting potential for hypoglycemic applications .

Antimicrobial Activity

Pyrrole derivatives have been evaluated for their antimicrobial properties. In particular, compounds similar to 4-Hydroxy-2-oxo have shown effectiveness against various bacterial strains. For instance, pyrrole-benzamide derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This highlights the compound's potential as a lead for developing new antibacterial agents.

The mechanism by which 4-Hydroxy-2-oxo compounds exert their biological effects often involves interaction with specific molecular targets. For example, they may inhibit enzymes or modulate receptor activity, leading to various physiological outcomes. The exact pathways can vary based on the specific biological context and target tissue .

Case Study 1: Antidiabetic Evaluation

A study synthesized several pyrrole derivatives and assessed their AR inhibitory activity. Among these, four exhibited higher insulin-mimetic effects compared to standard controls like ZnSO₄. These findings underscore the potential of this class of compounds in managing diabetes-related conditions .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antibacterial properties of pyrrole derivatives against multiple pathogens. The results indicated that certain derivatives had significant activity against resistant strains, suggesting their utility in developing novel antibiotics .

Data Table: Biological Activities of Pyrrole Derivatives

Compound NameActivity TypeTarget Pathogen/ConditionMIC (µg/mL)Reference
4-Hydroxy-5-oxo derivativesAntidiabeticAldose ReductaseIC50 < 50
Pyrrole-benzamide derivativesAntimicrobialStaphylococcus aureus3.12 - 12.5
N-(m-tolyl) derivativesAntidiabeticInsulin-mimeticIC50 < 50

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of pyrrole compounds, including 4-hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide, exhibit significant antitumor properties. For instance, modifications to the pyrrole structure have been shown to enhance their efficacy against various cancer cell lines. A study published in the Journal of Medicinal Chemistry highlighted how structural modifications can lead to improved antiproliferative activity against human cancer cells, suggesting that this compound could serve as a lead for developing new anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Research indicates that certain derivatives possess notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of key metabolic pathways . Case studies have demonstrated that specific modifications to the compound can enhance its efficacy against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies.

Synthesis of Novel Heterocycles

This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo diverse chemical reactions allows chemists to create complex molecular architectures. For example, it can be utilized in cyclization reactions to form more intricate structures that are valuable in drug discovery .

Catalysis

The compound has potential applications as a catalyst in organic synthesis. Its unique structural features may facilitate reactions such as cross-coupling and cycloaddition processes, which are essential in the formation of carbon-carbon bonds in organic chemistry . This catalytic property opens avenues for more efficient synthesis pathways in pharmaceutical manufacturing.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. SAR studies have revealed that modifications at specific positions on the pyrrole ring can significantly influence its potency and selectivity towards biological targets .

Table: Summary of Key Findings from SAR Studies

Modification PositionEffect on ActivityReference
Position 1Increased antitumor activity
Position 3Enhanced antibacterial properties
Position 5Improved solubility

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound belongs to a broader class of pyrrolone carboxamides, where substituent variations significantly influence physicochemical and biological properties. Key analogues include:

Table 1: Structural and Functional Comparison of Pyrrolone Carboxamides
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Applications/Notes
Target Compound C₁₉H₁₈N₂O₃ 322.36 Phenyl, m-tolyl 1221504-64-8 Structural studies
4-Hydroxy-2-oxo-1-phenyl-N-(o-tolyl) analogue C₁₉H₁₈N₂O₃ 322.36 Phenyl, o-tolyl 1221504-62-6 Not reported in evidence
3-Ethyl-4-methyl-2-oxo-N-(2-phenylethyl) C₁₆H₂₀N₂O₂ 272.34 Ethyl, methyl, phenethyl MM0647.17-0025 Impurity reference material
(E)-5-((2,5-Dimethyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methylene)-N-(2-ethoxyethyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide C₂₄H₂₅N₃O₃F₃ 460.18 Trifluoromethyl, ethoxyethyl N/A Antimalarial activity
Key Observations:

Substituent Position : The ortho- vs. meta- tolyl substitution (Table 1, rows 1–2) alters steric and electronic profiles. The meta-substituted compound may exhibit improved solubility due to reduced steric hindrance compared to the ortho isomer, though direct solubility data are lacking.

Functional Groups : The trifluoromethyl and ethoxyethyl groups in the antimalarial analogue (row 4) enhance lipophilicity and metabolic stability, contributing to its biological activity .

Hydrogen Bonding and Crystallography

Hydrogen bonding patterns, critical for crystal packing and solubility, differ among analogues. The target compound’s hydroxy and oxo groups likely form intramolecular hydrogen bonds, stabilizing the 2,5-dihydro-1H-pyrrole ring. Graph set analysis (as per Etter’s formalism) could reveal motifs like D (donor) and A (acceptor) interactions, influencing crystallization behavior . Tools like SHELXL and ORTEP are routinely used to model these interactions .

Q & A

Basic: What are the recommended methods for synthesizing 4-Hydroxy-2-oxo-1-phenyl-N-(m-tolyl)-2,5-dihydro-1H-pyrrole-3-carboxamide?

Methodological Answer:
The compound can be synthesized via a multi-component condensation reaction. A validated approach involves reacting ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate with m-toluidine under acidic conditions. Purification is typically achieved using column chromatography (silica gel, ethyl acetate/hexane gradient). For optimal yield, monitor reaction progress via TLC and characterize intermediates using 1^1H NMR and IR spectroscopy .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 10–12 ppm).
  • IR Spectroscopy : Detect carbonyl (C=O) stretches (~1650–1750 cm1^{-1}) and hydroxyl (O–H) bands (~3200–3500 cm1^{-1}).
  • X-ray Crystallography : Resolve solid-state conformation using SHELXL for refinement and WinGX/ORTEP for visualization .

Advanced: How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

Methodological Answer:
Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature). Systematically:

Compare protocols from literature (e.g., vs. 15) to identify critical variables.

Optimize stoichiometry using Design of Experiments (DoE).

Analyze byproducts via LC-MS or 1^1H NMR diffusion-ordered spectroscopy (DOSY) to distinguish isomers .

Advanced: How to analyze hydrogen bonding patterns in the crystal structure of this compound?

Methodological Answer:

Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., DD, R22(8)R_2^2(8) motifs) using crystallographic data.

Software Tools : Use Mercury (CCDC) or PLATON to calculate bond distances/angles.

Validation : Cross-reference with WinGX-generated hydrogen-bonding tables to ensure consistency with graph set theory .

Advanced: What computational methods are suitable for studying tautomerism or electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to evaluate tautomeric stability (e.g., keto-enol equilibrium).
  • NBO Analysis : Quantify intramolecular charge transfer effects.
  • TD-DFT : Predict UV-Vis spectra and compare with experimental data to validate computational models .

Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:
Challenges include:

  • Disorder in the pyrrolidone ring : Use SHELXL’s PART instruction to model anisotropic displacement parameters.
  • Twinned crystals : Apply TwinRotMat in SHELXL for deconvolution.
  • Validation : Check R-factors and residual density maps in WinGX to ensure refinement accuracy .

Advanced: How to evaluate the relative stability of tautomers or isomers under varying conditions?

Methodological Answer:

Variable-Temperature NMR : Monitor tautomeric populations (e.g., enol vs. keto forms) in DMSO-d6_6 or CDCl3_3.

Solvent Screening : Assess stability in polar (e.g., DMSO) vs. non-polar (e.g., toluene) solvents.

Computational Free Energy Calculations : Compare ΔG values for tautomers using Gaussian or ORCA .

Advanced: How to validate intermediates in multi-step syntheses of derivatives?

Methodological Answer:

High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas of intermediates.

X-ray Diffraction : Resolve ambiguous structures (e.g., regioisomers).

Kinetic Analysis : Use stopped-flow NMR to track transient intermediates .

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